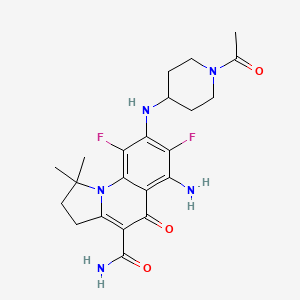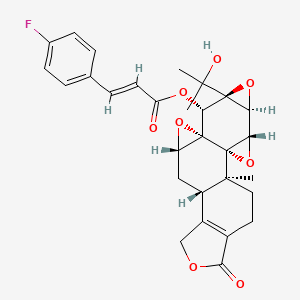![molecular formula C22H23Br2N5O6 B10836523 (3S)-3-(3,5-dibromophenyl)-3-[[2-[[3-hydroxy-5-[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]benzoyl]amino]acetyl]amino]propanoic acid](/img/structure/B10836523.png)
(3S)-3-(3,5-dibromophenyl)-3-[[2-[[3-hydroxy-5-[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]benzoyl]amino]acetyl]amino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthetic route for “US10035778, Example 1” involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The reaction conditions typically include the use of specific reagents and catalysts to achieve the desired transformations. Industrial production methods may involve scaling up these reactions while ensuring the purity and yield of the final product .
Chemical Reactions Analysis
“US10035778, Example 1” undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
“US10035778, Example 1” has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study various chemical reactions and mechanisms.
Biology: It is used to investigate the interactions between small molecules and biological targets.
Medicine: It is being explored for its potential therapeutic effects in treating chronic kidney disease and other conditions.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of “US10035778, Example 1” involves its interaction with specific molecular targets, such as integrin beta-8 (ITGB8). This interaction leads to the modulation of various cellular pathways, including the release of transforming growth factor beta-1 (TGF-beta-1) from regulatory latency-associated peptide (LAP). This process plays a key role in the activation of TGF-beta-1 on the surface of activated regulatory T-cells (Tregs) .
Comparison with Similar Compounds
“US10035778, Example 1” can be compared with other similar compounds, such as:
US10035778, Example 12: This compound has a similar core structure but different functional groups.
US10035778, Example 13: This compound has a similar core structure but different halogen substitutions.
US10035778, Example 14: This compound has a similar core structure but different amide substitutions
Properties
Molecular Formula |
C22H23Br2N5O6 |
|---|---|
Molecular Weight |
613.3 g/mol |
IUPAC Name |
(3S)-3-(3,5-dibromophenyl)-3-[[2-[[3-hydroxy-5-[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]benzoyl]amino]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C22H23Br2N5O6/c23-13-1-11(2-14(24)5-13)18(7-20(33)34)29-19(32)10-25-21(35)12-3-15(6-16(30)4-12)28-22-26-8-17(31)9-27-22/h1-6,17-18,30-31H,7-10H2,(H,25,35)(H,29,32)(H,33,34)(H2,26,27,28)/t18-/m0/s1 |
InChI Key |
BWAUVRFZNDRMLY-SFHVURJKSA-N |
Isomeric SMILES |
C1C(CN=C(N1)NC2=CC(=CC(=C2)C(=O)NCC(=O)N[C@@H](CC(=O)O)C3=CC(=CC(=C3)Br)Br)O)O |
Canonical SMILES |
C1C(CN=C(N1)NC2=CC(=CC(=C2)C(=O)NCC(=O)NC(CC(=O)O)C3=CC(=CC(=C3)Br)Br)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl (2Z)-2-cyano-3-[(9-ethyl-9H-carbazol-3-yl)amino]prop-2-enoate](/img/structure/B10836444.png)

![1-[3-(4-Fluorophenyl)-8-methyl-3,3a,4,5-tetrahydrobenzo[g]indazol-2-yl]ethanone](/img/structure/B10836456.png)
![1-[6-[1-(2-hydroxyethyl)pyrazol-4-yl]-2-methyl-5-propoxy-3,4-dihydro-2H-quinolin-1-yl]ethanone](/img/structure/B10836461.png)

![N,N,2-trimethyl-6-[1-(5-propan-2-yl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]pyridine-4-carboxamide](/img/structure/B10836475.png)
![5-(2-ethoxypyridin-3-yl)-3-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-propan-2-ylpyrazolo[4,3-b]pyridin-7-amine](/img/structure/B10836476.png)

![3-[[4-[1-[2-(3-Fluorophenyl)-3-oxo-8-trimethylsilyl-1,4-diazaspiro[4.5]dec-1-en-4-yl]-4,4-dimethylpentyl]benzoyl]amino]propanoic acid](/img/structure/B10836485.png)


![2-methylpropyl 3-[5-(2-ethoxypyridin-3-yl)-3-methyl-1-propan-2-ylpyrazolo[4,3-b]pyridin-7-yl]sulfanylpropanoate](/img/structure/B10836503.png)
![(2R,3R)-3-amino-2-[[2-(2-cyclopropylethyl)furo[3,2-c]pyridin-4-yl]methyl]-2-hydroxy-4-propylsulfanylbutanoic acid](/img/structure/B10836510.png)
